molecular formula C7H11FO2 B2819458 1-Fluorocyclobutanecarboxylic acid ethyl ester CAS No. 337-98-4

1-Fluorocyclobutanecarboxylic acid ethyl ester

Cat. No. B2819458
CAS RN: 337-98-4
M. Wt: 146.161
InChI Key: KHJDKRLKAOIKRV-UHFFFAOYSA-N
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Description

1-Fluorocyclobutanecarboxylic acid ethyl ester is a chemical compound with the CAS Number: 337-98-4 and a molecular weight of 146.16 . Its IUPAC name is ethyl 1-fluorocyclobutanecarboxylate .


Synthesis Analysis

Esters, including 1-Fluorocyclobutanecarboxylic acid ethyl ester, can be synthesized through esterification. This process occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

Esters, like 1-Fluorocyclobutanecarboxylic acid ethyl ester, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters are usually prepared from carboxylic acids by various methods. Carboxylic acids can be converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .


Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Stereoselective Synthesis and Polymerization

  • A study by Shibue and Fukuda (2014) detailed a rhodium-catalyzed cyclopropanation method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, demonstrating the chemical versatility and potential for precise molecular engineering of fluorinated compounds (Shibue & Fukuda, 2014).

Radiotracers for Tumor Imaging

  • Radiolabeled amino acids, such as analogs of 1-fluorocyclobutanecarboxylic acid, have been explored for their potential in tumor detection. Martarello et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), indicating its utility in imaging brain tumors through PET scans (Martarello et al., 2002).

Antitumor Activity and Medicinal Applications

  • The antitumor activities of amino acid ester derivatives containing 5-fluorouracil have been evaluated, highlighting the chemical's potential in developing novel cancer treatments. Xiong et al. (2009) reported on the synthesis of these compounds and their inhibitory effects against cancer cell lines (Xiong et al., 2009).

Material Science and Polymerization Applications

  • The synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, which are related to 1-Fluorocyclobutanecarboxylic acid ethyl ester, have been studied for their potential in material science. Drujon et al. (1993) explored the polymerization behavior of these monomers, noting their similarity to vinyl counterparts and highlighting the applications in creating materials with high optical clarity and thermal stability (Drujon et al., 1993).

Future Directions

The production of biodiesel, or fatty acid ethyl ester (FAEE), is an environmentally safe, next-generation biofuel. Recently, metabolic engineering of bacteria for ready-to-use biodiesel was developed . Overexpression of the native FA operon, along with FAEE biosynthesis enzymes, improved biodiesel biosynthesis in E. coli . This suggests potential future directions for the use of 1-Fluorocyclobutanecarboxylic acid ethyl ester in biofuel production.

properties

IUPAC Name

ethyl 1-fluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJDKRLKAOIKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-fluorocyclobutane-1-carboxylate

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